2-[(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide
Description
This compound is a pyrazolo[1,5-a]pyrimidine derivative characterized by a benzyl group at position 6, methyl groups at positions 2 and 5, a phenyl group at position 3, and a sulfanyl-acetamide substituent at position 7 linked to a 3,4-dimethylphenylamine moiety (). Its molecular formula is C₃₃H₃₁N₅OS, with a molecular weight of 545.7 g/mol.
Properties
Molecular Formula |
C31H30N4OS |
|---|---|
Molecular Weight |
506.7 g/mol |
IUPAC Name |
2-(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C31H30N4OS/c1-20-15-16-26(17-21(20)2)33-28(36)19-37-31-27(18-24-11-7-5-8-12-24)22(3)32-30-29(23(4)34-35(30)31)25-13-9-6-10-14-25/h5-17H,18-19H2,1-4H3,(H,33,36) |
InChI Key |
NMGXQDKWSPUEGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=C(C(=NC3=C(C(=NN32)C)C4=CC=CC=C4)C)CC5=CC=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide typically involves multi-step organic reactionsThe final step involves the formation of the sulfanyl and acetamide functionalities under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-[(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .
Scientific Research Applications
2-[(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research indicates its potential use in cancer treatment due to its ability to inhibit cell proliferation.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a broader class of fused heterocyclic systems. Below is a detailed comparison with structurally related derivatives:
Core Heterocycle Modifications
Key Observations :
- The pyrazolo[1,5-a]pyrimidine core in the target compound is distinct from triazolo[1,5-a]pyrimidines () due to the replacement of one nitrogen atom with a carbon in the fused ring. This difference may influence electronic properties and binding affinity.
- Substituents like the 7-sulfanyl-acetamide group in the target compound are structurally analogous to benzylthio or α-methyl acetamide groups in triazolo derivatives (), which are critical for antiviral and herbicidal activity .
Substituent Effects
- Similar acetamide derivatives in and exhibit antimicrobial and antiviral activities, suggesting the target compound may share these properties .
- 3,4-Dimethylphenylamine : This substituent differs from the 3-methylphenyl group in the closely related analog 2-[(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(3-methylphenyl)acetamide (). The additional methyl group may alter steric hindrance or metabolic stability.
Key Observations :
Biological Activity
The compound 2-[(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide is a complex organic molecule that exhibits significant biological activities. This article reviews its synthesis, mechanisms of action, and biological effects, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 492.6 g/mol. It features a unique pyrazolo[1,5-a]pyrimidine core structure, which is characterized by various functional groups that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C30H28N4OS |
| Molecular Weight | 492.6 g/mol |
| IUPAC Name | 2-(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-(3,4-dimethylphenyl)acetamide |
| InChI | InChI=1S/C30H28N4OS/c1-20... |
| InChI Key | KZEBHERSWNPFCX-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the pyrazolo[1,5-a]pyrimidine core followed by the introduction of the sulfanyl and acetamide groups. Reaction conditions include controlled temperatures and catalysts to ensure high yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical biological pathways. These interactions can lead to various outcomes such as:
- Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the growth of cancer cells.
- Induction of Apoptosis : It may induce programmed cell death in malignant cells.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Activity : Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines.
- Neuroprotective Effects : The compound may enhance the activity of Parkin ligase, which is crucial for cellular processes related to neurodegenerative diseases like Parkinson's disease.
- Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial effects.
Case Studies
A study examined the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
Comparative Analysis
To better understand the unique properties of this compound compared to similar compounds, a comparative analysis is provided below:
| Compound Name | Biological Activity | Structural Features |
|---|---|---|
| 6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine | Moderate anticancer activity | Lacks sulfanyl group |
| 4-Methylthiazole | Antimicrobial | Contains a thiazole ring |
| N-(2-methylphenyl)-substituted semicarbazones | Anticonvulsant | Different core structure; used in epilepsy research |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
